8-Bromo-2-phenylimidazo[1,2-a]pyridine
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Overview
Description
8-Bromo-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of a bromine atom at the 8th position and a phenyl group at the 2nd position enhances its chemical reactivity and potential for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-phenylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with α-bromoketones. This reaction can be carried out under microwave irradiation, which offers a solvent- and catalyst-free method, resulting in high yields and environmentally benign conditions . The reaction conditions are generally mild, involving neutral or weakly basic organic solvents at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other green chemistry approaches are likely to be adopted for large-scale production due to their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-phenylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include transition metal catalysts, metal-free oxidants, and photocatalysts . These reagents facilitate the functionalization of the imidazo[1,2-a]pyridine scaffold, leading to the formation of various derivatives.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions typically yield derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
8-Bromo-2-phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit enzymes like cyclin-dependent kinases (CDKs) and modulate GABA_A receptors . The exact molecular targets and pathways for this compound may vary depending on its specific application and functionalization.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 8th position, resulting in different reactivity and applications.
8-Methoxy-2-phenylimidazo[1,2-a]pyridine:
8-Hydroxy-2-phenylimidazo[1,2-a]pyridine: Features a hydroxy group, which significantly alters its chemical behavior and applications.
Uniqueness
The presence of the bromine atom at the 8th position in 8-Bromo-2-phenylimidazo[1,2-a]pyridine makes it unique compared to other similar compounds. This substitution enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions .
Properties
Molecular Formula |
C13H9BrN2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
8-bromo-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H |
InChI Key |
YBBVZYAWDUKLLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Br |
Origin of Product |
United States |
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